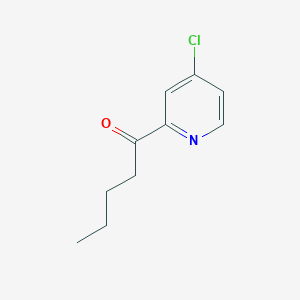

1-(4-Chloro-2-pyridinyl)-1-pentanone

Description

1-(4-Chloro-2-pyridinyl)-1-pentanone is a ketone derivative characterized by a pentanone backbone substituted at the 1-position with a 4-chloro-2-pyridinyl aromatic ring. Its IUPAC name reflects the chlorine atom at the 4-position of the pyridine ring and the ketone group at the 1-position of the pentanone chain.

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-(4-chloropyridin-2-yl)pentan-1-one |

InChI |

InChI=1S/C10H12ClNO/c1-2-3-4-10(13)9-7-8(11)5-6-12-9/h5-7H,2-4H2,1H3 |

InChI Key |

OGRCIMXLAURFQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-pyridinyl)-1-pentanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-pyridinyl)-1-pentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(4-Chloro-2-pyridinyl)-1-pentanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-pyridinyl)-1-pentanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 1-(4-Chloro-2-pyridinyl)-1-pentanone with related compounds:

Key Observations:

- Aromatic Ring Variations: The pyridine ring in this compound distinguishes it from phenyl- or benzodioxol-substituted analogs (e.g., MDPV, 4-CMC).

- Functional Group Differences: Unlike pyrovalerone or MDPV, the target compound lacks a pyrrolidinyl amine group, which is critical for monoamine transporter inhibition in psychoactive cathinones . This absence suggests divergent pharmacological activity.

- Comparison with Nitrosamine Analogs: The compound 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone shares a pyridine ring but incorporates a nitrosamine group, enabling electrophilic reactivity and metal complexation .

Pharmacological and Physicochemical Properties

While direct data for this compound are scarce, inferences can be drawn from analogs:

- Lipophilicity: The chloro-pyridine substituent likely increases logP compared to non-halogenated analogs (e.g., pyrovalerone), enhancing blood-brain barrier permeability .

- Receptor Interactions: The lack of an amine group (unlike cathinones) suggests minimal affinity for monoamine transporters. Instead, the pyridine ring may interact with nicotinic acetylcholine receptors or metal ions .

Biological Activity

1-(4-Chloro-2-pyridinyl)-1-pentanone is an organic compound notable for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a pentanone functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its inhibitory effects on various enzymes and receptors. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential applications in pharmacology.

- Molecular Formula : C₁₁H₁₄ClN

- Molecular Weight : 183.63 g/mol

- Structure : The compound features a carbonyl group (ketone) attached to a five-carbon alkyl chain, making it a ketone derivative of 4-chloro-2-pyridine.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its effects on various enzymes involved in metabolic processes, suggesting potential therapeutic applications:

- Inhibitory Effects : The compound has shown potential as an inhibitor of certain enzymes, which may modulate critical biological pathways. This interaction highlights its applicability in drug design aimed at specific biological targets.

Case Studies

Several studies have focused on the biological activity of this compound:

-

Study on Enzyme Interaction :

- A study conducted to evaluate the inhibitory effects of the compound on metabolic enzymes found that it significantly reduced enzyme activity in vitro, suggesting its potential use as a pharmacological agent.

-

Pharmacological Applications :

- The compound's ability to modulate cellular signaling pathways positions it as a candidate for further investigation in drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their key characteristics:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 4-Chloro-2-pyridinecarboxaldehyde | Aldehyde | Precursor for synthesis; shares similar reactivity. |

| 1-(4-Chloro-2-pyridinyl)-1-pentanol | Alcohol | Reduced form; exhibits different reactivity and properties. |

| 4-Chloro-2-pyridinecarboxylic acid | Carboxylic Acid | Oxidized derivative; used in various chemical applications. |

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it interacts with specific active sites on target enzymes, leading to inhibition of their activity. Molecular docking studies could provide insights into these interactions, revealing how structural features contribute to its inhibitory potency.

Future Directions

Given the promising biological activity of this compound, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.

- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its enzyme inhibitory effects.

- Clinical Trials : Exploring potential applications in clinical settings for treating metabolic disorders or other relevant conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.